molecular formula C12H24N2O2 B13808792 N-Hexylhexanediamide CAS No. 9011-55-6

N-Hexylhexanediamide

Cat. No.: B13808792
CAS No.: 9011-55-6
M. Wt: 228.33 g/mol
InChI Key: QDBQXOAICGSACD-UHFFFAOYSA-N
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Description

N-Hexylhexanediamide, also known as N-hex-5-enyladipamide (CAS: 99769-57-0), is an aliphatic diamide compound with the molecular formula C₁₂H₂₂N₂O₂ and a molar mass of 226.32 g/mol . Structurally, it consists of a hexanediamide backbone substituted with a hex-5-enyl group, introducing an unsaturated carbon chain. Limited toxicity data are available, necessitating cautious handling in laboratory settings .

Properties

CAS No.

9011-55-6

Molecular Formula

C12H24N2O2

Molecular Weight

228.33 g/mol

IUPAC Name

N'-hexylhexanediamide

InChI

InChI=1S/C12H24N2O2/c1-2-3-4-7-10-14-12(16)9-6-5-8-11(13)15/h2-10H2,1H3,(H2,13,15)(H,14,16)

InChI Key

QDBQXOAICGSACD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC(=O)CCCCC(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Hexylhexanediamide can be synthesized through several methods. One common approach involves the reaction of hexanediamine with hexanoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

In industrial settings, this compound is produced using large-scale reactors where the reactants are continuously fed into the system. The reaction conditions are optimized to maximize yield and purity. The product is then subjected to various purification steps, including distillation and crystallization, to obtain the final compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-Hexylhexanediamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Hexylhexanediamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Hexylhexanediamide involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and proteins, leading to inhibition or activation of various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

Structural Features

The structural analogs of N-Hexylhexanediamide include compounds with variations in alkyl chain length, substituent groups, and backbone modifications. Key comparisons are outlined below:

Compound Name Molecular Formula Molar Mass (g/mol) Key Structural Features
This compound C₁₂H₂₂N₂O₂ 226.32 Hexanediamide with unsaturated hex-5-enyl chain
4-N-Hexylbenzylamine C₁₃H₂₁N 191.31 Benzylamine with a hexyl substituent
N-(2-Ethylhexyl)benzamide C₁₅H₂₁NO 231.33 Benzamide with branched 2-ethylhexyl chain
N-Cyclohexylacetamide C₈H₁₅NO 141.21 Acetamide with cyclohexyl substituent
N-(Hexadecyloxyhydroxypropyl)-N-Hydroxyethylhexadecanamide C₃₇H₇₅NO₄ 598.00 Complex branched amide with long alkyl chains and hydroxyl groups

Key Observations :

  • Chain Length and Saturation : this compound’s unsaturated hex-5-enyl chain distinguishes it from saturated analogs like 4-N-Hexylbenzylamine .
  • Aromatic vs. Aliphatic Backbone : Unlike benzamide derivatives (e.g., N-(2-Ethylhexyl)benzamide), this compound lacks aromatic rings, which may influence solubility and reactivity .
  • Functional Group Complexity : The hydroxylated and branched structure of N-(Hexadecyloxyhydroxypropyl)-N-Hydroxyethylhexadecanamide contrasts with the simpler diamide backbone of this compound .
Physical and Chemical Properties
Property This compound 4-N-Hexylbenzylamine N-(2-Ethylhexyl)benzamide N-Cyclohexylacetamide
Appearance Not reported Not reported Solid (likely crystalline) Solid
Melting Point Not reported Not reported Not reported Not reported
Solubility Methanol (likely) Not reported Organic solvents Organic solvents
Hazards Limited toxicity data Unclassified hazards Limited toxicity data Requires protective gloves

Key Observations :

  • Solubility: this compound is likely soluble in methanol, similar to structurally related compounds like N-Cyclohexylacetamide .
  • Safety Profile : Most analogs, including this compound, lack comprehensive toxicological data, necessitating precautions such as glove use and respiratory protection .

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